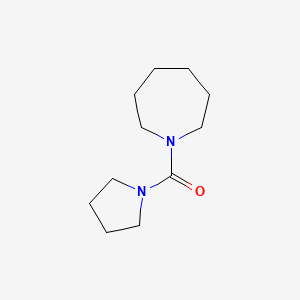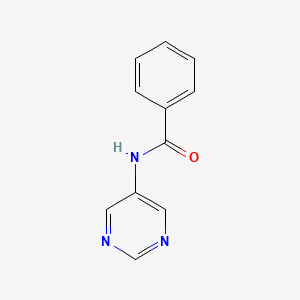
(2-Methoxy-3,4-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-3,4-dimethylphenyl)boronic acid, also known as MDMB, is an organic compound that belongs to the class of boronic acids. It is widely used in scientific research due to its unique properties, including its ability to form reversible covalent bonds with diols and its ability to act as a Lewis acid catalyst.
Wirkmechanismus
(2-Methoxy-3,4-dimethylphenyl)boronic acid is known to act as a Lewis acid catalyst, which means it can accept a pair of electrons from a Lewis base. This property makes it useful in various chemical reactions, including the formation of covalent bonds between boronic acids and diols. (2-Methoxy-3,4-dimethylphenyl)boronic acid can also act as a base in certain reactions, accepting a proton from an acid.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid, as it is primarily used in scientific research and not for medicinal purposes. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its ability to form reversible covalent bonds with diols, which makes it useful in various chemical reactions. It is also relatively easy to synthesize and purify, which makes it a popular choice for researchers. However, one limitation of (2-Methoxy-3,4-dimethylphenyl)boronic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (2-Methoxy-3,4-dimethylphenyl)boronic acid, including its use in the development of new catalysts for chemical reactions, its use in the development of new sensors, and its potential use in medicinal chemistry. Further research is needed to fully understand the biochemical and physiological effects of (2-Methoxy-3,4-dimethylphenyl)boronic acid and its potential applications in these areas.
Synthesemethoden
(2-Methoxy-3,4-dimethylphenyl)boronic acid can be synthesized using a variety of methods, including the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with various reagents such as trimethylsilyl chloride or chlorotrimethylsilane. Another method involves the reaction of 2-methoxy-3,4-dimethylphenylboronic acid with dichloromethane and a base such as potassium carbonate. The resulting product can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Methoxy-3,4-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including its use as a building block for the synthesis of various compounds such as boronic esters and boronate esters. It is also used as a catalyst in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions and Sonogashira reactions. (2-Methoxy-3,4-dimethylphenyl)boronic acid has been used in the development of various sensors, including glucose sensors and pH sensors.
Eigenschaften
IUPAC Name |
(2-methoxy-3,4-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFOCPXSRBABCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)C)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-3,4-dimethylphenyl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide](/img/structure/B7590593.png)

![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)


![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7590655.png)
![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)

![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)